5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one
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Overview
Description
5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one is a compound that features both an indole and an imidazolidinone moiety. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The imidazolidinone ring is also a significant structural motif in medicinal chemistry, contributing to the compound’s potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one typically involves the reaction of indole derivatives with imidazolidinone precursors. One common method involves the condensation of indole-3-carboxaldehyde with 2,2-dimethylimidazolidin-4-one under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions include indole-3-carboxylic acid derivatives, imidazolidine derivatives, and various substituted indole derivatives .
Scientific Research Applications
5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The imidazolidinone ring can also interact with biological macromolecules, enhancing the compound’s overall biological activity . These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: A precursor in the synthesis of 5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one.
2,2-Dimethylimidazolidin-4-one: Another precursor in the synthesis.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Uniqueness
This compound is unique due to its combined indole and imidazolidinone structure, which imparts a distinct set of biological activities and chemical reactivity . This dual functionality makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-14(2)16-12(13(18)17-14)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15-16H,7H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKBCFZVGSJXPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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